4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H15FN2O2S2 and its molecular weight is 398.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in synthetic organic chemistry for the development of new heterocyclic compounds.

Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.

Medicine: Investigated for potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action: The mechanism by which 4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The interaction with these targets can modulate various biological pathways, leading to its observed therapeutic effects. The exact binding interactions and pathways are subject to ongoing research.

Comparison with Similar Compounds: Similar Compounds:

This compound vs. 4-chloro analog: Fluorine and chlorine substituents impact the compound's reactivity and biological activity differently.

Comparison with thiosemicarbazone derivatives: Highlighting structural similarities and differences in biological applications.

Contrast with other benzamide derivatives: Emphasizing the unique properties imparted by the thiazolidinone ring and phenylallylidene moiety.

Biologische Aktivität

4-Fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

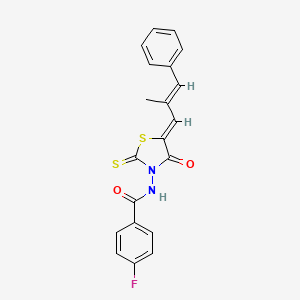

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a fluorine atom, a thiazolidinone ring, and an allylidene moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps generally include:

- Formation of Thiazolidinone Ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.

- Allylidene Formation : The introduction of the allylidene group is accomplished via condensation reactions with aldehydes.

- Fluorination : The incorporation of the fluorine atom can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects characterized by low IC50 values in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 ± 1.5 |

| A549 (Lung Cancer) | 12.5 ± 0.9 |

| HeLa (Cervical Cancer) | 10.0 ± 0.5 |

These results indicate a promising therapeutic index for further development in cancer treatment.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis .

- Targeting Enzymatic Activity : It has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation and survival.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess neuroprotective effects, particularly in models of Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE) activity, which is critical for maintaining cholinergic signaling in the brain.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 25.0 ± 1.0 |

| BACE1 | 30.0 ± 2.0 |

These findings support the potential use of this compound as a dual-action agent for both cancer and neurodegenerative diseases.

Case Studies

- Case Study on Cancer Cell Lines : In a study evaluating various derivatives of thiazolidinones, it was found that modifications at the benzamide position significantly enhanced cytotoxicity against MCF-7 cells . The study emphasized that fluorination improved binding affinity to target proteins involved in cell cycle regulation.

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound in mouse models resulted in reduced amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Eigenschaften

IUPAC Name |

4-fluoro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)23(20(26)27-17)22-18(24)15-7-9-16(21)10-8-15/h2-12H,1H3,(H,22,24)/b13-11+,17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKGQGMXPHXMO-YMGXUNRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.